molecular formula C13H7ClF2O2 B6404102 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% CAS No. 1261980-01-1

5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6404102
CAS RN: 1261980-01-1
M. Wt: 268.64 g/mol
InChI Key: QNZLUVFDKXGBCP-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid (CFPFBA) is a fluorinated benzoic acid derivative with a wide range of applications in scientific research. It is a highly useful reagent in organic synthesis due to its ability to react with a variety of functional groups, such as amines, alcohols, and thiols. CFPFBA is also used as a catalyst in various chemical reactions, and has been found to be effective in the synthesis of heterocyclic compounds. Additionally, CFPFBA has been studied for its potential applications in the medical field, such as in the development of new drugs and in the treatment of certain diseases.

Mechanism of Action

5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% is a highly reactive reagent, and its reactivity is due to the presence of the fluorine atoms in its structure. The fluorine atoms increase the electron density of the 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% molecule, which makes it more susceptible to nucleophilic attack by other molecules. This increased reactivity allows 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% to react with a variety of functional groups, such as amines, alcohols, and thiols. Additionally, the presence of the fluorine atoms increases the acidity of the 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% molecule, which makes it a useful catalyst in various chemical reactions.
Biochemical and Physiological Effects
5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% has been studied for its potential applications in the medical field, such as in the development of new drugs and in the treatment of certain diseases. However, the biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% are not yet fully understood. Studies have shown that 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% has anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the growth of certain bacteria. Additionally, 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% has been found to be effective in the treatment of certain neurological disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is highly reactive, which makes it useful in the synthesis of heterocyclic compounds. Additionally, its high acidity makes it a useful catalyst in various chemical reactions. However, 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% also has some limitations for use in laboratory experiments. It is a highly corrosive reagent, and its reactivity can lead to the formation of unwanted byproducts. Additionally, 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% is not water soluble, which can limit its use in certain reactions.

Future Directions

The potential applications of 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% in the medical field are still being explored. Studies are currently underway to investigate the effects of 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% on various diseases, such as cancer, Alzheimer’s disease, and diabetes. Additionally, 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% is being studied for its potential use in the development of new drugs and therapies. Additionally, research is being conducted to further understand the biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95%, as well as its mechanism of action. Finally, 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% is being studied for its potential use in other fields, such as in food and cosmetics.

Synthesis Methods

5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-chloro-5-fluorophenol with 2-fluorobenzoyl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction results in the formation of 5-(3-chloro-5-fluorophenyl)-2-fluorobenzoic acid. The second step involves the purification of the crude product, which is typically done by recrystallization.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research, including organic synthesis and catalysis. It has been used in the synthesis of heterocyclic compounds, such as pyrrolidines, pyrimidines, and quinolines. Additionally, 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% has been used as a catalyst in various chemical reactions, such as the Heck reaction, Suzuki coupling, and Ullmann reaction. 5-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid, 95% has also been studied for its potential applications in the medical field, such as in the development of new drugs and in the treatment of certain diseases.

properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZLUVFDKXGBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690510
Record name 3'-Chloro-4,5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-01-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4,5′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261980-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4,5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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